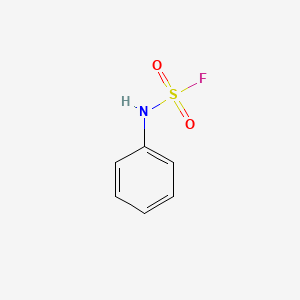
Phenylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylsulfamoyl fluoride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and reactivity. It is a member of the sulfonyl fluoride family, which is known for its stability and selective reactivity. This compound is particularly notable for its applications in organic synthesis, chemical biology, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylsulfamoyl fluoride can be synthesized through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method typically requires the use of potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which can be generated from various precursors .
Industrial Production Methods: Industrial production of this compound often employs the fluoride-chloride exchange method due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: Phenylsulfamoyl fluoride undergoes several types of chemical reactions, including substitution, addition, and elimination reactions. It is particularly reactive in the presence of nucleophiles, which can lead to the formation of various derivatives .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols.
Addition Reactions: this compound can participate in addition reactions with alkenes and alkynes, often under photoredox catalysis.
Elimination Reactions: This compound can undergo elimination reactions to form azasulfene intermediates, which can be captured by amines to yield sulfamides.
Major Products: The major products formed from these reactions include sulfamides, sulfonamides, and various functionalized sulfonyl derivatives .
Aplicaciones Científicas De Investigación
Phenylsulfamoyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenylsulfamoyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can undergo nucleophilic substitution reactions. The compound can target specific amino acid residues in proteins, leading to the formation of stable covalent adducts .
Comparación Con Compuestos Similares
Phenylsulfamoyl fluoride is unique among sulfonyl fluorides due to its specific reactivity and stability. Similar compounds include:
Sulfonyl Chlorides: These compounds are less stable and more reactive than sulfonyl fluorides.
Sulfonamides: These compounds are structurally similar but lack the fluorine atom.
Sulfamoyl Chlorides: These compounds are similar in structure but differ in their reactivity and stability.
This compound stands out due to its balanced reactivity and stability, making it a versatile tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H6FNO2S |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
N-phenylsulfamoyl fluoride |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H |
Clave InChI |
HWWFTPUAXZXWEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


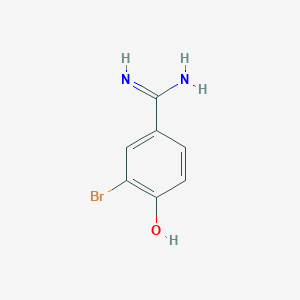
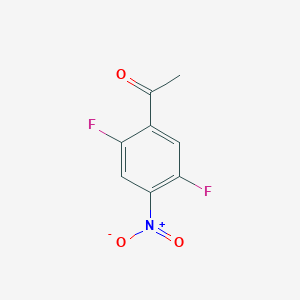


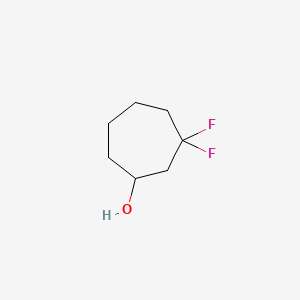
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
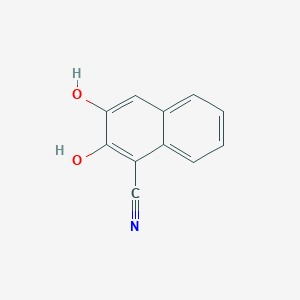
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
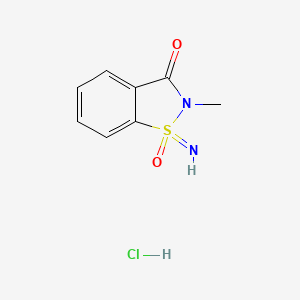
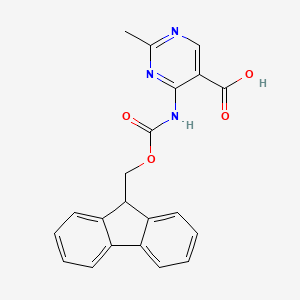
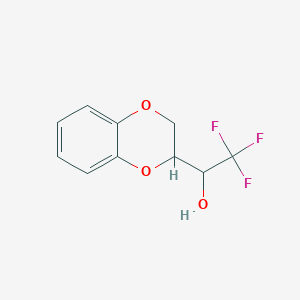
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
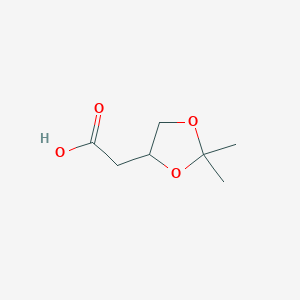
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
